molecular formula C18H21O4P B11951330 Cyclohexyl diphenyl phosphate CAS No. 4281-67-8

Cyclohexyl diphenyl phosphate

Cat. No.: B11951330
CAS No.: 4281-67-8
M. Wt: 332.3 g/mol
InChI Key: CPKKNIYMTSBFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl diphenyl phosphate is an organophosphorus compound with the chemical formula C18H21O4P. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and effectiveness as a flame retardant, plasticizer, and additive in various materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl diphenyl phosphate can be synthesized through the reaction of cyclohexanol with diphenyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the reaction of cyclohexanol with diphenyl phosphorochloridate. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is continuously stirred and maintained at a controlled temperature to facilitate the reaction and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it back to its alcohol and phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Cyclohexanol and diphenyl phosphine.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl diphenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a model compound in studies of enzyme inhibition and phosphorylation processes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.

    Industry: It is widely used as a flame retardant in plastics, textiles, and other materials. Its plasticizing properties make it valuable in the production of flexible PVC and other polymers.

Mechanism of Action

The mechanism by which cyclohexyl diphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by phosphorylating their active sites, thereby altering their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

  • Triphenyl phosphate
  • Tricresyl phosphate
  • Diphenyl phosphate
  • Butylated triphenyl phosphate

Properties

CAS No.

4281-67-8

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

cyclohexyl diphenyl phosphate

InChI

InChI=1S/C18H21O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

CPKKNIYMTSBFIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.